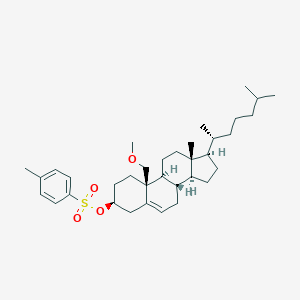

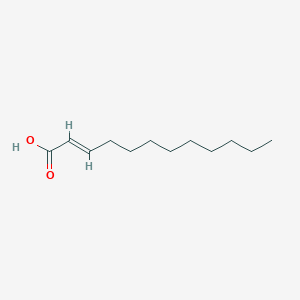

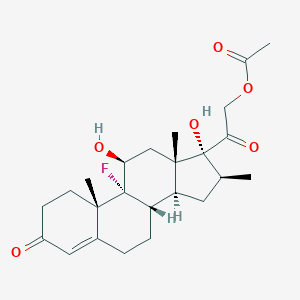

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate, also known as Dexamethasone acetate, is a synthetic glucocorticoid that is widely used in scientific research applications. It is a potent anti-inflammatory and immunosuppressant agent that has a broad range of biological effects.

Mécanisme D'action

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate exerts its biological effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. The GR-dexamethasone complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding leads to the activation or repression of target genes, resulting in the anti-inflammatory and immunosuppressive effects of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate.

Effets Biochimiques Et Physiologiques

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has a broad range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). It also suppresses the immune response by inhibiting the proliferation and activation of T cells and B cells. In addition, 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has metabolic effects, such as increasing blood glucose levels and promoting protein catabolism.

Avantages Et Limitations Des Expériences En Laboratoire

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has several advantages for lab experiments. It is a potent and selective glucocorticoid receptor agonist, which allows for the specific investigation of glucocorticoid signaling pathways. It is also readily available and relatively inexpensive. However, 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has some limitations. It is a synthetic compound, which may not accurately reflect the effects of endogenous glucocorticoids. It also has off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

For the study of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate include the investigation of its molecular mechanisms and the development of more selective and potent glucocorticoid receptor agonists.

Méthodes De Synthèse

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate involves the conversion of prednisolone to 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-1,4-diene-3,20-dione, which is then acetylated to produce 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate. The synthesis process involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is soluble in water and ethanol.

Applications De Recherche Scientifique

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate is widely used in scientific research applications due to its anti-inflammatory and immunosuppressive properties. It is used to study the mechanisms of inflammation and the immune response. It is also used to investigate the effects of glucocorticoids on various physiological processes, including metabolism, growth, and development.

Propriétés

Numéro CAS |

1549-35-5 |

|---|---|

Nom du produit |

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate |

Formule moléculaire |

C24H33FO6 |

Poids moléculaire |

436.5 g/mol |

Nom IUPAC |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H33FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h10,13,17-19,28,30H,5-9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |

Clé InChI |

MOWWOWAMHCZEEC-QZIXMDIESA-N |

SMILES isomérique |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C |

SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |

Autres numéros CAS |

1549-35-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.